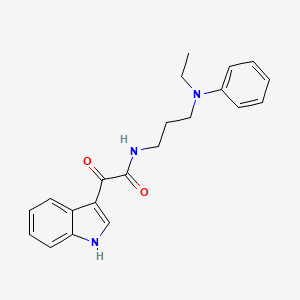

N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

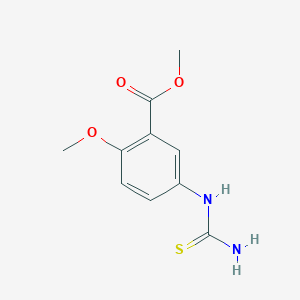

The molecular structure of this compound would be characterized by the presence of an indole ring, an amide group, and an ethyl(phenyl)amino group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Properties like solubility, melting point, and boiling point could be estimated using computational methods .Applications De Recherche Scientifique

1. Antiallergic Properties

N-(pyridin-4-yl)-(indol-3-yl)alkylamides, a class closely related to N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide, have been explored for their antiallergic properties. In one study, the amide N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, derived from similar synthesis processes, was identified as significantly more potent than astemizole, a standard antiallergic compound (Menciu et al., 1999).

2. Urease Inhibition

Research into novel indole-based scaffolds, such as oxadiazole scaffolds with N-(substituted-phenyl)butanamides, has shown promising results in inhibiting urease enzyme. This suggests potential applications in treating diseases related to urease enzyme activity (Nazir et al., 2018).

3. Cannabinoid Receptor Ligands

Indol-3-yl-oxoacetamides have been studied for their role as potent ligands for cannabinoid receptors. This could have implications in therapeutic areas where cannabinoid receptors play a role (Moldovan et al., 2017).

4. Corrosion Inhibition

Compounds like N-((1H-indol-3-yl)(phenyl)methyl)-N-ethylethanamine have been studied for their efficacy as corrosion inhibitors. This suggests potential industrial applications in protecting metals against corrosion (Verma et al., 2016).

5. Antioxidant Properties

Compounds structurally related to N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated for their antioxidant activity. These studies suggest potential health benefits due to their antioxidant effects (Gopi & Dhanaraju, 2020).

6. Antimicrobial Activity

Some indole derivatives have shown significant antimicrobial activity, indicating potential use in the development of new antimicrobial agents (Mathada & Mathada, 2009).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets, leading to changes that result in these effects.

Biochemical Pathways

The wide range of biological activities associated with indole derivatives suggests that multiple pathways could be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

This suggests potential for diverse interactions with biological targets and effects on multiple biochemical pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(N-ethylanilino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-2-24(16-9-4-3-5-10-16)14-8-13-22-21(26)20(25)18-15-23-19-12-7-6-11-17(18)19/h3-7,9-12,15,23H,2,8,13-14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFPBNBHDNVSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/no-structure.png)

![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)

![3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2417047.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)

![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)